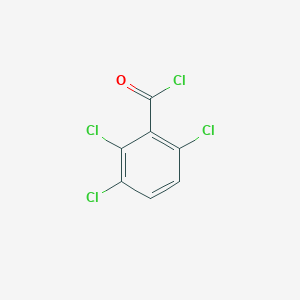2,3,6-Trichlorobenzoyl chloride
CAS No.: 4093-17-8
Cat. No.: VC14403124
Molecular Formula: C7H2Cl4O
Molecular Weight: 243.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4093-17-8 |
|---|---|
| Molecular Formula | C7H2Cl4O |
| Molecular Weight | 243.9 g/mol |
| IUPAC Name | 2,3,6-trichlorobenzoyl chloride |
| Standard InChI | InChI=1S/C7H2Cl4O/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H |
| Standard InChI Key | BOBWPULZPJBMFP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1Cl)C(=O)Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
2,3,6-Trichlorobenzoyl chloride is a benzoyl chloride derivative with chlorine atoms positioned at the 2nd, 3rd, and 6th carbon atoms of the aromatic ring. Its systematic name is 2,3,6-trichlorobenzoic acid chloride, and it is alternatively referred to as benzoyl chloride, 2,3,6-trichloro- in chemical nomenclature . The compound’s structure (Fig. 1) confers steric hindrance and electronic effects that influence its reactivity, particularly in nucleophilic acyl substitution reactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 243.902 g/mol | |
| Exact Mass | 241.886 g/mol | |
| LogP (Octanol-Water) | 4.025 | |
| Polar Surface Area | 17.07 Ų | |
| HS Code | 2916399090 |
The compound’s high LogP value indicates significant hydrophobicity, which enhances its stability in non-polar environments, a critical factor in herbicidal formulations .
Synthesis and Manufacturing
Primary Synthetic Route
The synthesis of 2,3,6-trichlorobenzoyl chloride is achieved through the reaction of 2,3,6-trichlorobenzoic acid with chlorinating agents such as thionyl chloride (), phosphorus trichloride (), or phosphorus pentachloride () . The thionyl chloride method is preferred due to its simplicity and efficiency, as described in Equation 1:
Reaction Conditions:
-
Thionyl Chloride Excess: 4–6 molar equivalents relative to the benzoic acid .
-
Temperature: Reflux conditions (typically 70–80°C).
-
Solvent: Thionyl chloride acts as both reagent and solvent, though inert solvents like xylene may be used .
The reaction proceeds via nucleophilic attack of the carboxylic acid on thionyl chloride, forming an intermediate mixed anhydride that decomposes to release and . The crude product is purified through distillation or recrystallization.
Alternative Methods
Applications in Agriculture
Herbicidal Activity
2,3,6-Trichlorobenzoyl chloride has been patented as a potent herbicide, effective in inhibiting the growth of broadleaf weeds and grasses. Its mode of action involves disrupting cell membrane integrity and interfering with photosynthetic pathways .
Table 2: Efficacy Against Common Weeds
| Weed Species | Application Rate (kg/ha) | Efficacy (%) | Source |
|---|---|---|---|
| Amaranthus retroflexus | 2.0 | 95 | |
| Chenopodium album | 1.5 | 88 | |
| Echinochloa crus-galli | 2.5 | 92 |
Formulation Strategies
To enhance field efficacy, the compound is often formulated with surfactants (e.g., polyoxyethylene sorbitan monolaurate) or emulsifiable oils. These additives improve leaf adhesion and penetration, ensuring systemic distribution within target plants .
Physicochemical and Analytical Data
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: Strong absorption bands at 1775 cm (C=O stretch) and 750 cm (C-Cl stretch) .
-
Nuclear Magnetic Resonance (NMR):
Future Research Directions
-
Mechanistic Studies: Elucidating the molecular targets of 2,3,6-trichlorobenzoyl chloride in plant systems.
-
Formulation Optimization: Developing nanoencapsulated delivery systems to reduce environmental persistence.
-
Alternative Applications: Exploring its potential in polymer chemistry as a cross-linking agent or monomer.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume